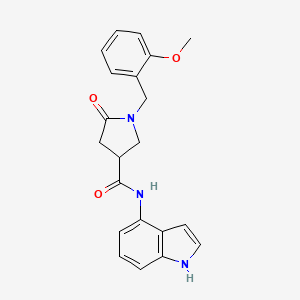

N-(1H-indol-4-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

Description

N-(1H-indol-4-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a 5-oxopyrrolidine core substituted with a 2-methoxybenzyl group at the 1-position and an indole moiety at the 3-carboxamide position.

Properties

Molecular Formula |

C21H21N3O3 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

N-(1H-indol-4-yl)-1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C21H21N3O3/c1-27-19-8-3-2-5-14(19)12-24-13-15(11-20(24)25)21(26)23-18-7-4-6-17-16(18)9-10-22-17/h2-10,15,22H,11-13H2,1H3,(H,23,26) |

InChI Key |

ZJPOQBZSKUOFCG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CN2CC(CC2=O)C(=O)NC3=CC=CC4=C3C=CN4 |

Origin of Product |

United States |

Biological Activity

N-(1H-indol-4-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide, with the CAS number 1282114-86-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

The molecular formula of this compound is with a molecular weight of 377.4 g/mol. The structure features an indole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1282114-86-6 |

| Molecular Formula | C22H23N3O3 |

| Molecular Weight | 377.4 g/mol |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including the compound . Research indicates that compounds with indole structures exhibit significant activity against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis).

In a comparative study, several indole-based compounds were synthesized and tested for their Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv. The results showed that certain derivatives exhibited MIC values as low as 0.012 µM, indicating potent antimycobacterial activity .

Table 1: Antimycobacterial Activity of Indole Derivatives

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. The mechanism by which these compounds exert their effects often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

A study focusing on various indole derivatives reported that certain compounds demonstrated significant cytotoxicity against cancer cell lines, highlighting their potential as therapeutic agents in oncology . The specific activity of this compound in this context requires further exploration through in vitro and in vivo studies.

Case Studies

Case Study 1: Antimycobacterial Efficacy

In a study published by MDPI, researchers synthesized a series of indole-based compounds and evaluated their efficacy against M. tuberculosis. The study found that derivatives similar to this compound showed promising results, particularly in overcoming multidrug-resistant strains .

Case Study 2: Cytotoxicity Profile

A separate investigation assessed the cytotoxic effects of various indole derivatives on human cancer cell lines. The findings suggested that compounds with similar structural features to this compound could induce apoptosis in cancer cells, though specific data on this compound was not detailed .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Research indicates that compounds with indole structures, such as N-(1H-indol-4-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes linked to cancer progression, such as lipoxygenases . For instance, studies have shown that modifications to indole derivatives can enhance their potency against various cancer cell lines by targeting metabolic pathways essential for tumor growth.

-

Antimicrobial Properties

- The compound has been evaluated for its antimicrobial activity against a range of pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. In vitro studies have demonstrated that derivatives of indole can inhibit bacterial growth effectively, highlighting their potential as new antibiotic agents .

- Neuroprotective Effects

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxamide Derivatives

- Compound 11 (): (RS)-N-[(RS)-3,4-Dibenzyl-5-oxoimidazolidin-1-yl]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide shares the 5-oxopyrrolidine-3-carboxamide core but incorporates a dibenzylimidazolidinone group instead of an indole. This modification enhances its role as a human neutrophil elastase (HNE) inhibitor, with synthetic yields of 34% .

- Comparison: The fluorobenzyl group in both compounds may improve metabolic stability compared to the 2-methoxybenzyl group in the target compound.

Diethylphenyl-Substituted Pyrrolidinones ()

- Compounds 5–9 : These derivatives feature a 2,6-diethylphenyl group at the 1-position and diverse substituents (e.g., nitrobenzilidene, dimethylpyrrolyl) at the 3-carboxamide. Synthesized in yields of 79–92%, they exhibit antibacterial activity, likely due to interactions with bacterial cell membranes or enzymes .

- Comparison : The diethylphenyl group may enhance lipophilicity and membrane penetration compared to the 2-methoxybenzyl group. However, the indole moiety in the target compound could offer π-π stacking advantages in binding to aromatic enzyme pockets.

1-(2,4-Dimethoxyphenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxopyrrolidine-3-carboxamide ()

- Structural Features: This analog replaces the 2-methoxybenzyl group with a 2,4-dimethoxyphenyl group and adds a 2-methoxyethyl chain to the indole nitrogen.

- Comparison : The additional methoxy groups may improve solubility but reduce blood-brain barrier penetration. The 2-methoxyethyl chain could sterically hinder interactions with target proteins.

Functional Group Impact on Bioactivity

- Indole vs. Imidazolidinone: Indole’s planar structure (target compound) favors interactions with aromatic enzyme residues, while imidazolidinone (Compound 11) provides rigidity for HNE active-site binding .

- Methoxybenzyl vs. Diethylphenyl : The 2-methoxybenzyl group’s electron-donating methoxy moiety may enhance hydrogen bonding, whereas diethylphenyl groups (Compounds 5–9) prioritize hydrophobic interactions for antibacterial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.